molecular formula C16H15N3O5 B4116479 N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4116479
M. Wt: 329.31 g/mol
InChI Key: WLRSHVDHNCTCOX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as AMON, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It is a urea derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

AMON has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Moreover, AMON has been shown to possess antimicrobial activity against a wide range of bacteria, fungi, and viruses.

Mechanism of Action

The exact mechanism of action of AMON is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infection. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and tumor growth. Additionally, AMON has been found to disrupt the integrity of bacterial and fungal cell membranes, leading to their death.
Biochemical and Physiological Effects:
AMON has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, AMON has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

AMON has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. It also exhibits a wide range of biological activities, making it a versatile tool for studying various disease models. However, there are also some limitations to using AMON in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of AMON. One area of research is to further elucidate its mechanism of action, particularly with regard to its anti-inflammatory and antitumor activities. Another area of research is to explore its potential applications in the treatment of microbial infections, such as bacterial and fungal infections. Moreover, the development of novel derivatives of AMON with improved efficacy and selectivity could lead to the discovery of new drugs for various diseases.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-10(20)11-4-3-5-12(8-11)17-16(21)18-14-7-6-13(19(22)23)9-15(14)24-2/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRSHVDHNCTCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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